2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound that combines the structural features of triazole and thiazole rings. These fused ring systems are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds interact with various targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to inhibit enzymes involved in various biochemical pathways . For instance, inhibition of carbonic anhydrase can affect ion transport and pH regulation in cells .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been performed on similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . For instance, some triazolothiadiazines have been shown to inhibit the urease enzyme, which is a virulence factor in various pathogenic microorganisms .
Cellular Effects
Related compounds have shown cytotoxic activities against certain cancer cells . For example, some bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) exhibited potent cytotoxic activities against MDA-MB-231 cells .
Molecular Mechanism
Similar compounds have been found to inhibit PARP-1 and EGFR, which are important targets in cancer therapy .
Temporal Effects in Laboratory Settings
Related compounds have shown remarkable thermal stabilities .
Metabolic Pathways
Related compounds have been found to inhibit the urease enzyme, which is involved in the hydrolysis of urea to ammonia and carbon dioxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes:
Starting Materials: Cyclohexylamine, acetic anhydride, and a suitable triazole-thiazole precursor.
Reaction Conditions: The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, with the presence of a base like triethylamine to facilitate the cyclization process.
Cyclization: The mixture is heated under reflux conditions to promote the formation of the triazole-thiazole ring system.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and scalability.
Automated Systems: For precise control over reaction parameters.
Green Chemistry Approaches: To minimize environmental impact, such as using less hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antimicrobial and anticancer properties.
Thiazole Derivatives: Often used in pharmaceuticals for their broad spectrum of biological activities.
Uniqueness
2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is unique due to its fused ring system, which combines the properties of both triazole and thiazole. This fusion enhances its biological activity and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-cyclohexyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c17-10(8-9-4-2-1-3-5-9)13-11-14-15-12-16(11)6-7-18-12/h9H,1-8H2,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVBRODKTDLLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=NN=C3N2CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.